Cyanogen bromide-13C

Descripción general

Descripción

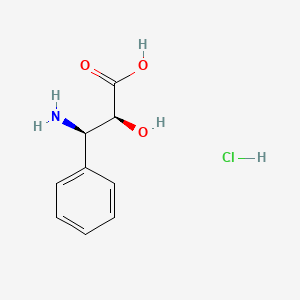

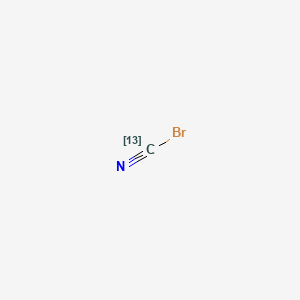

Cyanogen bromide-13C is a labeled compound where the carbon atom is enriched with the carbon-13 isotope. Its chemical formula is Br13CN, and it is a colorless or white crystalline solid. This compound is widely used in various scientific fields due to its unique properties and reactivity.

Mecanismo De Acción

Target of Action

Cyanogen bromide-13C, like its non-isotopic counterpart, primarily targets proteins and peptides . It is widely used to modify biopolymers and fragment proteins and peptides . The compound cuts the C-terminus of methionine, which is a crucial step in protein sequencing .

Mode of Action

The electron density in cyanogen bromide is shifted away from the carbon atom, making it unusually electrophilic, and towards the more electronegative bromine and nitrogen . This property allows it to interact effectively with its targets. When it comes into contact with proteins, it cleaves peptide bonds, particularly at the C-terminus of methionine residues . This cleavage results in the fragmentation of proteins and peptides, which is useful in various biochemical applications.

Biochemical Pathways

This compound affects the amino acids and short-chain fatty acid metabolism pathways . It plays a role in the modification of these pathways, leading to the production of various metabolites. The compound’s interaction with these pathways can lead to changes in the metabolic profile of the system in which it is present.

Result of Action

The primary molecular effect of this compound’s action is the cleavage of peptide bonds in proteins, leading to their fragmentation . This can have various cellular effects, depending on the specific proteins targeted. In a laboratory setting, this property is often exploited for the purpose of protein sequencing and identification .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can potentially interfere with its action. Additionally, factors such as pH and temperature can affect its reactivity and stability . It’s also worth noting that this compound, like other cyanogen compounds, undergoes an exothermic trimerisation to cyanuric bromide . This reaction is catalyzed by traces of bromine, metal salts, acids, and bases . Therefore, the presence of these substances in the environment can influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

Cyanogen bromide-13C plays a significant role in biochemical reactions, particularly in the cleavage of peptide bonds at the C-terminus of methionine residues. This property makes it a valuable tool in protein sequencing and structural analysis. This compound interacts with enzymes such as proteases and peptidases, facilitating the fragmentation of proteins into smaller peptides. Additionally, it is used to immobilize proteins by coupling them to reagents like agarose for affinity chromatography .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins and peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism. The cleavage of peptide bonds by this compound can lead to changes in protein structure and function, thereby affecting cellular activities .

Molecular Mechanism

The mechanism of action of this compound involves the cleavage of peptide bonds at methionine residues. The electron density in this compound is shifted away from the carbon atom, making it unusually electrophilic. This electrophilicity facilitates the interaction with peptide bonds, leading to their cleavage. This compound can also form covalent bonds with biomolecules, further influencing their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when refrigerated, but it can undergo degradation if exposed to certain conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound showing consistent activity in protein modification and cleavage over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively cleaves peptide bonds without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, indicating a dosage-dependent impact on cellular and metabolic functions .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein and peptide modification. It interacts with enzymes such as proteases and peptidases, facilitating the cleavage of peptide bonds. This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. This compound can also participate in the synthesis of cyanamides and other molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function. This compound can be distributed to various cellular compartments, where it exerts its effects on protein and peptide modification .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. This localization is crucial for its role in protein and peptide modification, as it ensures that this compound interacts with the appropriate substrates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyanogen bromide-13C can be synthesized by reacting bromine with cyanide-13C. The reaction typically occurs in an aqueous medium, and the conditions must be carefully controlled to avoid the formation of unwanted by-products. The reaction is as follows: [ \text{Br}_2 + \text{K}13\text{CN} \rightarrow \text{Br}13\text{CN} + \text{KBr} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of bromine and cyanide-13C to ensure safety and efficiency. The product is then purified and packaged for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Cyanogen bromide-13C undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with amines to form cyanamides and alkyl bromides.

Hydrolysis: In the presence of water, it hydrolyzes to form hydrogen bromide and cyanic acid.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Amines: React with this compound to form cyanamides.

Water: Hydrolyzes this compound to hydrogen bromide and cyanic acid.

Major Products:

Cyanamides: Formed from reactions with amines.

Hydrogen Bromide and Cyanic Acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Cyanogen bromide-13C is used in various scientific research applications, including:

Chemistry: As a reagent for the synthesis of cyanamides and other nitrogen-containing compounds.

Biology: Used in protein sequencing and peptide mapping due to its ability to cleave peptide bonds at methionine residues.

Medicine: Employed in the synthesis of pharmaceuticals and diagnostic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Cyanogen Bromide: The non-labeled version of cyanogen bromide-13C.

Cyanogen-15N Bromide: Another isotopically labeled version where nitrogen is enriched with the nitrogen-15 isotope.

Phosgene-13C: A compound where the carbon atom is enriched with the carbon-13 isotope, similar to this compound but with different reactivity.

Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly useful in research applications that require tracing or studying specific carbon atoms within a molecule. This property is not shared by its non-labeled counterparts, making it a valuable tool in various scientific fields.

Propiedades

IUPAC Name |

bromoformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrN/c2-1-3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDGTVJJHBUTRL-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745766 | |

| Record name | (~13~C)Cyanic bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70610-98-9 | |

| Record name | (~13~C)Cyanic bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate](/img/structure/B587454.png)

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)